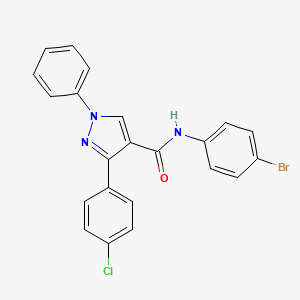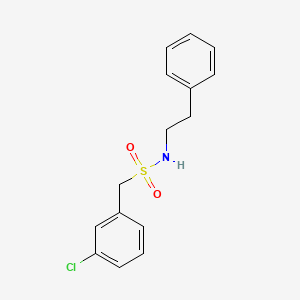
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl groups: Phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Bromination and chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine reagents under controlled conditions.
Formation of the carboxamide group: This is typically achieved through the reaction of the pyrazole derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide
- N-(4-bromophenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
- N-(4-bromophenyl)-3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Uniqueness
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O/c23-16-8-12-18(13-9-16)25-22(28)20-14-27(19-4-2-1-3-5-19)26-21(20)15-6-10-17(24)11-7-15/h1-14H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOYRMZXFSBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)

![1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4579245.png)
![Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate](/img/structure/B4579250.png)
![4-{[(2,3-dimethylcyclohexyl)carbamothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B4579256.png)
![(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B4579260.png)
![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-cyclopropylacetamide](/img/structure/B4579271.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![N-{(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[4-(DIFLUOROMETHOXY)PHENYL]METHYL}-N-(4-METHYLPHENYL)AMINE](/img/structure/B4579285.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4579286.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
